6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a chemical compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a chloro group at the 6th position, a trifluoroethyl group at the 1st position, and an amine group at the 3rd position of the pyrazolo[4,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core through cyclization reactions. This can be achieved by reacting appropriate precursors such as 2-chloropyridine and hydrazine derivatives under controlled conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions. This step often requires the use of reagents like trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group is introduced at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of azide, amine, and thiol derivatives.
Scientific Research Applications
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoflurane: 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether, used as an anesthetic agent.
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET tracer for detecting neurofibrillary tangles.
Uniqueness
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chloro and trifluoroethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6ClF3N4 |
---|---|
Molecular Weight |
250.61 g/mol |
IUPAC Name |
6-chloro-1-(2,2,2-trifluoroethyl)pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C8H6ClF3N4/c9-6-1-5-4(2-14-6)7(13)15-16(5)3-8(10,11)12/h1-2H,3H2,(H2,13,15) |
InChI Key |
ZIHJZCCOHDFCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2CC(F)(F)F)N |
Origin of Product |
United States |
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